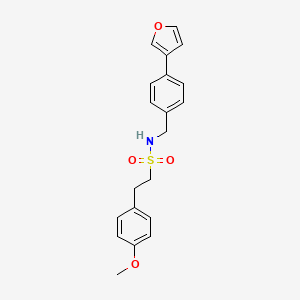

N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-24-20-8-4-16(5-9-20)11-13-26(22,23)21-14-17-2-6-18(7-3-17)19-10-12-25-15-19/h2-10,12,15,21H,11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDSDKNAUQBBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the relevant literature on its biological effects, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

1. Chemical Structure and Properties

The compound features a furan ring, a benzyl group, and a sulfonamide moiety, which are known to contribute to various biological activities. The structural formula is as follows:

2.1 Antiinflammatory Effects

Recent studies have shown that compounds with similar structural motifs exhibit anti-inflammatory properties. For instance, sulfonamides can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vascular smooth muscle cells, related compounds have demonstrated the ability to suppress COX-2 expression, suggesting potential anti-arteriosclerotic effects .

2.2 Antioxidant Activity

Compounds containing furan and methoxy groups have been linked to antioxidant activity. They may reduce oxidative stress by scavenging free radicals or enhancing endogenous antioxidant defenses. This mechanism is crucial in preventing cellular damage in various diseases, including cancer and cardiovascular disorders.

2.3 Anticancer Potential

The anticancer properties of similar sulfonamide derivatives have been documented. For example, studies indicate that certain sulfonamide compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The potential for N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide to act as an anticancer agent warrants further investigation.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as COX-2 and other inflammatory mediators.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell survival and apoptosis, particularly in cancer cells.

- Antioxidant Mechanisms : By reducing oxidative stress, the compound could protect against cellular damage.

4. Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

5. Conclusion

N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide presents promising biological activities that merit further exploration. Its potential as an anti-inflammatory and anticancer agent, along with its antioxidant properties, highlights its significance in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structure shares key motifs with other sulfonamide derivatives reported in pharmacological and crystallographic studies. Below is a comparative analysis:

Key Observations:

Sulfonamide Core :

- The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, mGluRs). However, substituents on the nitrogen (e.g., benzyl vs. isobutyl in ) dictate selectivity and potency .

Hydrogen-Bonding and Solubility: Unlike N-(4-hydroxyphenyl)benzenesulfonamide, the target compound lacks a phenolic -OH group, reducing its hydrogen-bonding capacity but improving lipophilicity . The tetrahydro-pyran methoxy group in ’s compound suggests superior aqueous solubility compared to the target compound’s methoxyphenyl chain .

Research Findings and Implications

While direct studies on N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide are absent in the provided evidence, its structural analogs highlight critical design principles:

- Metabolic Stability : The 4-methoxyphenyl group may reduce oxidative metabolism compared to unsubstituted phenyl rings, as seen in fluorinated analogs .

- Synthetic Feasibility : The crystallographic data for N-(4-hydroxyphenyl)benzenesulfonamide () confirms the synthetic accessibility of para-substituted sulfonamides, supporting scalable synthesis of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.